molecular formula C21H19F3N4O2 B3004756 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-3-carboxamide CAS No. 1105216-55-4

1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Cat. No. B3004756
CAS RN: 1105216-55-4
M. Wt: 416.404
InChI Key: MMYWSHAJWBWSEL-UHFFFAOYSA-N
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Description

The compound 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophores within its structure. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential biological activities.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the case of compounds with furan and piperidine rings, such as the one , methods like reductive amination, alkylation, and the use of lithium aluminum hydride for reduction are common techniques . These methods are efficient and can be modified to improve yields, as seen in the synthesis of analogues of methyl phenyl (piperidin-2-yl) acetate .

Molecular Structure Analysis

The molecular structure of compounds containing furan rings and piperidine moieties can be characterized using techniques such as MS, 1H NMR, 13C NMR, and CHN elemental analysis . These methods provide detailed information about the molecular framework and the arrangement of atoms within the compound. For closely related compounds, single crystal X-ray diffraction can be used to determine the precise three-dimensional structure, as seen with N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide .

Chemical Reactions Analysis

Compounds with furan and piperidine rings can participate in a variety of chemical reactions. The furan ring can undergo electrophilic substitution, while the piperidine ring can be involved in nucleophilic substitution reactions. The presence of other functional groups, such as carboxamide, can also influence the reactivity of the molecule, potentially leading to the formation of metal complexes as seen with the synthesis of Co(II), Ni(II), and Cu(II) complexes of a related compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of a trifluoromethyl group, for example, can increase the lipophilicity of the molecule, potentially affecting its bioavailability and metabolic stability. The thermal decomposition of metal complexes derived from similar compounds can be studied using thermogravimetry to understand their stability under various conditions . Additionally, the antioxidant and antitumor activities of these compounds can be assessed using assays like DPPH, ABTS, and MTT, providing insights into their potential therapeutic applications .

Scientific Research Applications

  • Amplification of Antibiotics :

    • Unfused heterobicycles, including compounds with furan-2-yl groups, have been studied for their potential to amplify the effects of antibiotics like phleomycin against bacteria like Escherichia coli (Brown & Cowden, 1982).
  • Antiprotozoal Agents :

    • Certain compounds with furan-2-yl structures have been investigated for their effectiveness against protozoal infections, showing strong DNA affinities and significant in vitro and in vivo activities (Ismail et al., 2004).
  • PET Imaging of Microglia :

    • Some furan-2-carboxamide derivatives are explored for PET imaging of microglia in the brain, aiding in the study of neuroinflammation and various neuropsychiatric disorders (Horti et al., 2019).
  • Synthesis of Heterocycles :

    • Research into the synthesis of various heterocycles, including those with furan-2-yl groups, contributes to the development of novel compounds with potential biological activities (Ilhan, Sarıpınar, & Akçamur, 2005).
  • Anti-Inflammatory and Analgesic Properties :

    • A series of compounds including those with furan-2-yl structures have been synthesized and tested for their in vivo analgesic and anti-inflammatory activities (Demchenko et al., 2015).
  • Glycine Transporter Inhibition :

    • Compounds with structural similarities to 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(4-(trifluoromethyl)phenyl)piperidine-3-carboxamide have been identified as potent inhibitors of the glycine transporter 1, with potential therapeutic applications (Yamamoto et al., 2016).
  • Anticancer Activity :

    • Piperazine-2,6-dione derivatives, some of which incorporate furan-2-yl groups, have been synthesized and evaluated for their potential anticancer activity (Kumar et al., 2013).
  • Urotensin-II Receptor Antagonism :

    • Research on 5-arylfuran-2-carboxamide derivatives, including those with a structure similar to the compound , has demonstrated their potential as urotensin-II receptor antagonists, a target of interest in treating various diseases (Lim et al., 2019).

properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)15-5-7-16(8-6-15)25-20(29)14-3-1-11-28(13-14)19-10-9-17(26-27-19)18-4-2-12-30-18/h2,4-10,12,14H,1,3,11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYWSHAJWBWSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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